molecular formula C15H23N5O3 B149112 H-D-Arg-Phe-OH CAS No. 133410-92-1

H-D-Arg-Phe-OH

Cat. No.: B149112
CAS No.: 133410-92-1
M. Wt: 321.37 g/mol
InChI Key: PQBHGSGQZSOLIR-NEPJUHHUSA-N
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Description

H-D-Arg-Phe-OH is a synthetic peptide composed of three amino acids: D-arginine, phenylalanine, and a terminal hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (D-arginine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (phenylalanine) is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: H-D-Arg-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.

    Reduction: The arginine residue can be reduced to form citrulline.

    Substitution: The hydroxyl group can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used to introduce new functional groups.

Major Products:

    Oxidation: Tyrosine derivatives.

    Reduction: Citrulline.

    Substitution: Modified peptides with different functional groups.

Scientific Research Applications

H-D-Arg-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular signaling and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including analgesic properties.

    Industry: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of H-D-Arg-Phe-OH involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, mimicking the effects of endogenous peptides and modulating pain perception. The interaction with opioid receptors leads to the activation of intracellular signaling pathways, resulting in analgesic effects.

Comparison with Similar Compounds

    H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with similar analgesic properties.

    H-D-Ala-Phe-Lys-EACA-NH2: A peptide with inhibitory activity against plasmin.

Uniqueness: H-D-Arg-Phe-OH is unique due to its specific amino acid sequence and the presence of D-arginine, which enhances its stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBHGSGQZSOLIR-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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